molecular formula C12H15Cl2NO3S B288264 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether

2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether

Cat. No. B288264
M. Wt: 324.2 g/mol
InChI Key: ZEIWFFAJFOUYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether, also known as DPPES, is a chemical compound that has been widely studied for its potential use in scientific research. DPPES belongs to a class of compounds known as sulfonamides, which have been used for decades as antibiotics and antifungal agents. However, DPPES has been found to have unique properties that make it useful for a variety of other applications.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether is not fully understood, but it is believed to work by binding to specific biomolecules and inducing a change in their fluorescence properties. This change in fluorescence can be used to detect and image the biomolecule of interest.
Biochemical and Physiological Effects:
2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether has been found to have minimal biochemical and physiological effects on cells and tissues, which makes it a safe and reliable tool for scientific research. However, more studies are needed to fully understand the long-term effects of 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether exposure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether in lab experiments is its high sensitivity and selectivity for certain biomolecules. This makes it an excellent tool for studying biological processes at the molecular level. However, one limitation of 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether is that it may not work for all biomolecules, and more research is needed to identify its limitations.

Future Directions

There are many potential future directions for research on 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether. One area of interest is the development of new fluorescent probes based on the structure of 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether. These probes could have even higher sensitivity and selectivity for certain biomolecules, which would make them even more useful for scientific research. Another area of interest is the use of 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether in medical imaging, where it could be used to detect and image specific biomolecules in the body. Overall, the future of 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether research looks promising, and it is likely that this compound will continue to be an important tool for scientific research in the years to come.

Synthesis Methods

2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether can be synthesized using a variety of methods, but the most common approach is to start with 2,3-dichloro-6-nitrophenol and react it with pyrrolidine and sodium sulfite. The resulting compound is then treated with ethyl iodide to produce 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether as a fluorescent probe for detecting and imaging biological molecules. 2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether has been shown to have excellent sensitivity and selectivity for certain biomolecules, which makes it a valuable tool for studying biological processes.

properties

Product Name

2,3-Dichloro-6-(1-pyrrolidinylsulfonyl)phenyl ethyl ether

Molecular Formula

C12H15Cl2NO3S

Molecular Weight

324.2 g/mol

IUPAC Name

1-(3,4-dichloro-2-ethoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C12H15Cl2NO3S/c1-2-18-12-10(6-5-9(13)11(12)14)19(16,17)15-7-3-4-8-15/h5-6H,2-4,7-8H2,1H3

InChI Key

ZEIWFFAJFOUYQY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCC2

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCC2

Origin of Product

United States

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